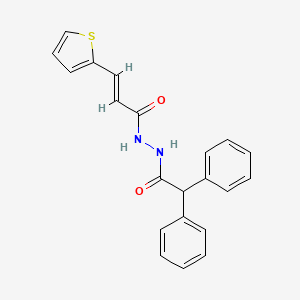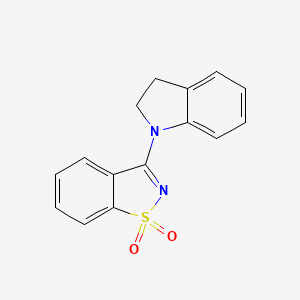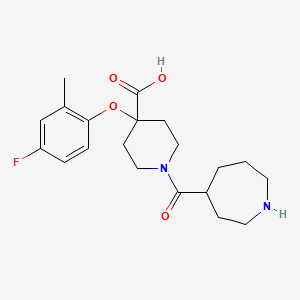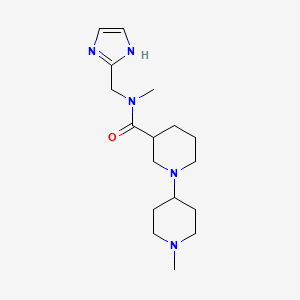
N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide, also known as DPTH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTH is a hydrazide derivative of diphenylacetic acid and contains a thienyl group attached to the acryloyl moiety.
作用機序
The mechanism of action of N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide is not fully understood, but studies suggest that it may exert its pharmacological effects through various mechanisms. In anticancer studies, N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has been shown to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression. In anti-inflammatory and analgesic studies, N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
In enzyme and protein studies, N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has been shown to interact with the active site of acetylcholinesterase and inhibit its activity. N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has also been shown to bind to DNA and RNA through intercalation, which can lead to DNA damage and inhibition of transcription and translation.
Biochemical and Physiological Effects
N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has been shown to have several biochemical and physiological effects, including anticancer, anti-inflammatory, analgesic, and enzyme inhibitory activities. In anticancer studies, N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has been shown to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression. In anti-inflammatory and analgesic studies, N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2.
In enzyme and protein studies, N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has been shown to inhibit the activity of acetylcholinesterase and bind to DNA and RNA through intercalation. N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has also been shown to act as a hole-transporting material in OLEDs.
実験室実験の利点と制限
N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and potential for a wide range of applications. However, N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide also has some limitations, including its limited solubility in aqueous solutions and its potential for non-specific interactions with biological molecules.
将来の方向性
There are several future directions for N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide research, including further investigation of its anticancer, anti-inflammatory, and analgesic properties, as well as its interaction with enzymes and proteins. Additionally, there is potential for N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide to be used in organic electronic devices, and further research in this area is warranted. Finally, studies on the pharmacokinetics and pharmacodynamics of N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide may provide valuable insights into its potential clinical applications.
合成法
N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide can be synthesized using several methods, including the reaction of 3-(2-thienyl)acrylic acid with diphenylacetyl chloride and hydrazine hydrate. Another method involves the reaction of 3-(2-thienyl)acrylic acid with diphenylacetic acid and thionyl chloride, followed by the reaction with hydrazine hydrate. The purity and yield of N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has shown promising results as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells in vitro and in vivo. N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has also been investigated for its anti-inflammatory and analgesic properties, with studies indicating its ability to reduce inflammation and pain in animal models.
In biochemistry, N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has been studied for its interaction with enzymes and proteins, with studies indicating its ability to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has also been investigated for its ability to bind to DNA and RNA, with studies indicating its potential as a DNA intercalator and RNA binder.
In materials science, N'-(diphenylacetyl)-3-(2-thienyl)acrylohydrazide has been studied for its potential applications in organic electronic devices, with studies indicating its ability to act as a hole-transporting material in organic light-emitting diodes (OLEDs).
特性
IUPAC Name |
(E)-N'-(2,2-diphenylacetyl)-3-thiophen-2-ylprop-2-enehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c24-19(14-13-18-12-7-15-26-18)22-23-21(25)20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-15,20H,(H,22,24)(H,23,25)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJINNBIWKHJBFN-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(3,5-diiodo-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5375827.png)

![1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-N-methylpyrrolidine-3-carboxamide](/img/structure/B5375843.png)

![9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5375852.png)
![N-(1-{2-isopropyl-3-[(4-methylphenyl)sulfonyl]-1-imidazolidinyl}ethylidene)-4-methylbenzenesulfonamide](/img/structure/B5375856.png)
![4-oxo-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5375860.png)
![3-[(dimethylamino)methyl]-1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-3-pyrrolidinol](/img/structure/B5375865.png)

![1,1'-[1,5-pentanediylbis(oxy-4,1-phenylene)]diethanone dioxime](/img/structure/B5375876.png)

![N-[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B5375896.png)
![N-(2-hydroxyethyl)-N-isopropyl-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B5375906.png)
![4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5375921.png)